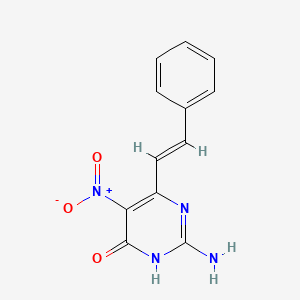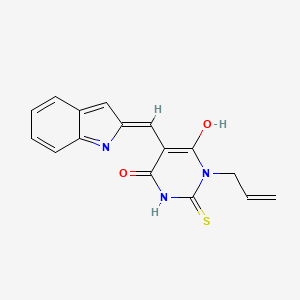![molecular formula C10H23NO2S B6054093 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)](/img/structure/B6054093.png)
1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-{[3-(methylthio)propyl]imino}di(2-propanol), also known as MTMDI, is a chiral ligand that has been widely used in asymmetric catalysis. It belongs to the family of bisoxazoline ligands and has a unique structure that allows it to form stable complexes with a variety of metal ions.
作用機序
The mechanism of action of 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) in asymmetric catalysis involves the formation of a stable complex with a metal ion, such as rhodium or iridium. This complex then interacts with the substrate, facilitating the transfer of hydrogen from the reducing agent to the substrate. The chiral nature of 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) allows for the selective transfer of hydrogen to one enantiomer of the substrate, resulting in the formation of a chiral product.
Biochemical and Physiological Effects:
1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. It is also biodegradable and does not persist in the environment.
実験室実験の利点と制限
One of the main advantages of using 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) in asymmetric catalysis is its high catalytic activity and selectivity. It can also be easily synthesized using a simple two-step procedure. However, one of the limitations of using 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) is its high cost compared to other chiral ligands.
将来の方向性
There are several future directions for the use of 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) in asymmetric catalysis. One direction is the development of new synthetic methods for 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) that are more efficient and cost-effective. Another direction is the exploration of new applications for 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) in organic synthesis, such as in the synthesis of new chiral materials and catalysts. Finally, the development of new variants of 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) with improved catalytic activity and selectivity is also an area of future research.
合成法
1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) can be synthesized using a simple two-step procedure. The first step involves the reaction of 3-(methylthio)propylamine with glyoxal in the presence of a base to form a bisoxazoline intermediate. The second step involves the reduction of the bisoxazoline intermediate using sodium borohydride in the presence of an acid to form 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol). The overall yield of this synthesis method is around 60%.
科学的研究の応用
1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) has been extensively used in asymmetric catalysis, particularly in the enantioselective hydrogenation of ketones and imines. It has also been used in the synthesis of chiral pharmaceuticals and natural products. 1,1'-{[3-(methylthio)propyl]imino}di(2-propanol) has shown excellent catalytic activity and selectivity in these reactions, making it a valuable tool in organic synthesis.
特性
IUPAC Name |
1-[2-hydroxypropyl(3-methylsulfanylpropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2S/c1-9(12)7-11(8-10(2)13)5-4-6-14-3/h9-10,12-13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEUJAGXKGDUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCCSC)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6054012.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054020.png)
![2-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B6054027.png)
![3-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6054028.png)

![1-(2-methoxyphenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054052.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6054056.png)
![1-(5-{[(2-isopropoxyethyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6054060.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B6054079.png)



